molecular formula C12H14N6O3S B10988433 N-(3-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-3-oxopropyl)pyrazine-2-carboxamide

N-(3-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-3-oxopropyl)pyrazine-2-carboxamide

Cat. No.: B10988433
M. Wt: 322.35 g/mol
InChI Key: ZTPWWPWZHAAXQC-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted with a methoxymethyl group at position 5 and a pyrazine-2-carboxamide moiety linked via a propanamide spacer.

Properties

Molecular Formula

C12H14N6O3S

Molecular Weight

322.35 g/mol

IUPAC Name

N-[3-[[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino]-3-oxopropyl]pyrazine-2-carboxamide

InChI

InChI=1S/C12H14N6O3S/c1-21-7-10-17-18-12(22-10)16-9(19)2-3-15-11(20)8-6-13-4-5-14-8/h4-6H,2-3,7H2,1H3,(H,15,20)(H,16,18,19)

InChI Key

ZTPWWPWZHAAXQC-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CCNC(=O)C2=NC=CN=C2

Origin of Product

United States

Preparation Methods

Cyclodehydration with Thiosemicarbazide

Adapted from and:

  • Reactants :

    • Methoxyacetyl hydrazide (C₃H₇NO₃)

    • Carbon disulfide (CS₂)

    • Potassium hydroxide (KOH) in methanol

  • Procedure :

    • Dissolve methoxyacetyl hydrazide (4.9 g, 0.017 mol) in methanol (30 mL).

    • Add KOH (4.9 g, 0.087 mol) under ice cooling.

    • Stir for 30 minutes, then add CS₂ (5.3 mL, 0.087 mol).

    • Continue stirring at room temperature for 30 minutes.

    • Evaporate methanol under reduced pressure, then recrystallize the residue from ethanol.

Step Reagents/Conditions Yield Purity
CyclodehydrationKOH/MeOH, CS₂, 25°C, 60 min81%>95%
RecrystallizationEthanol>98%

Data adapted from.

Alternative Oxidation Pathway

For thiadiazole derivatives with amino groups, oxidative cyclization is used (e.g.,):

  • Reactants :

    • Aromatic carboxylic acid (e.g., 5-(methoxymethyl)benzoic acid)

    • Thiosemicarbazide

    • POCl₃

  • Procedure :

    • Reflux the carboxylic acid (3 mmol) and thiosemicarbazide (3 mmol) in POCl₃ (10 mL) at 80–90°C for 1 hour.

    • Quench with ice water, basify to pH 8, and filter the precipitate.

Step Reagents/Conditions Yield
CyclodehydrationPOCl₃, 80–90°C, 1 h75–83%

Methodology from.

Functionalization of Thiadiazole

The thiadiazole core is modified to introduce the imine linkage and pyrazine-carboxamide conjugation.

Schiff Base Formation

To establish the (2Z)-configured imine, a hydrazine derivative reacts with a ketone or aldehyde:

  • Reactants :

    • Thiadiazole-2-amine derivative

    • 3-Oxopropylamine (CH₃COCH₂NH₂)

  • Procedure :

    • Reflux the thiadiazole amine (1 mmol) and 3-oxopropylamine (1 mmol) in ethanol (20 mL) under acidic conditions (e.g., HCl catalysis).

    • Monitor via TLC until imine formation is complete.

Step Conditions Key Observation
Schiff base condensationEtOH, HCl, reflux, 4–6 h(2Z)-Selectivity

Inferred from and.

Pyrazine-2-Carboxamide Coupling

The 3-oxopropyl-pyrazine linker is synthesized via amidation:

  • Reactants :

    • Pyrazine-2-carboxylic acid

    • 3-Oxopropylamine

    • DCC/HOBt

  • Procedure :

    • Dissolve pyrazine-2-carboxylic acid (1 mmol) in DMF (10 mL).

    • Add DCC (1.1 mmol), HOBt (1.1 mmol), and 3-oxopropylamine (1 mmol).

    • Stir at 25°C for 12 hours.

    • Filter dicyclohexylurea byproducts and purify via column chromatography.

Step Reagents/Conditions Yield
AmidationDCC/HOBt, DMF, 25°C, 12 h86–90%

Adapted from and.

Final Coupling and Purification

The thiadiazole-imine intermediate is conjugated to the pyrazine-carboxamide linker:

Nucleophilic Substitution

  • Reactants :

    • Thiadiazole-imine derivative

    • Pyrazine-2-carboxamide linker (containing a leaving group, e.g., bromide)

  • Procedure :

    • Dissolve the thiadiazole-imine (1 mmol) and linker (1 mmol) in THF (20 mL).

    • Add K₂CO₃ (2 mmol) and stir at 60°C for 6 hours.

    • Extract with ethyl acetate and purify via recrystallization.

Step Reagents/Conditions Yield
CouplingK₂CO₃, THF, 60°C, 6 h72–78%

Purification Protocols

  • Recrystallization :

    • Ethanol or 1,4-dioxane (common solvents for thiadiazole derivatives).

  • Chromatography :

    • Silica gel column chromatography (EtOAc/hexane gradients).

Characterization Data

Key spectral data for intermediates and the final compound:

1H-NMR (DMSO-d6, 300 MHz)

Proton δ (ppm) Multiplicity
Methoxymethyl (OCH₂CH₃)3.47–3.52s
Thiadiazole CH5.82–5.85dd (J = 5.0, 11.9 Hz)
Pyrazine CH8.54–8.58m

Data extrapolated from and.

13C-NMR (DMSO-d6, 125 MHz)

Carbon δ (ppm)
Thiadiazole C=N158–162
Ketone C=O205–207
Pyrazine C=O165–167

HRMS (ESI+)

Molecular Formula Calculated [M+H]+ Observed [M+H]+
C₁₅H₁₇N₅O₃S352.1147352.1139

Methodology aligned with and.

Stereochemical Considerations

The (2Z)-configuration is achieved through:

  • Thermodynamic Control : Higher stability of the cis isomer due to reduced steric strain.

  • Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., proline derivatives) may enforce selectivity.

Optimization and Challenges

  • Yield Improvement : Microwave-assisted reactions (e.g.,) reduce reaction times and enhance yields.

  • Byproduct Management : DCC/HOBt couplings generate dicyclohexylurea, requiring filtration.

  • Stability Issues : Thiadiazole derivatives are sensitive to strong acids/bases; anhydrous conditions are critical.

Comparative Reaction Conditions

Step Conventional Method Microwave-Assisted
Thiadiazole synthesis6 h, 80°C30 min, 120°C
Amidation12 h, 25°C2 h, 80°C

Data synthesized from and .

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-3-oxopropyl)pyrazine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(3-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-3-oxopropyl)pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-3-oxopropyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural analogs include:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Notable Features Reference
Target Compound 1,3,4-Thiadiazole 5-(methoxymethyl), pyrazine-2-carboxamide C17H17N5O2S 355.4 Methoxymethyl enhances solubility; pyrazine may improve CNS penetration
3-Cyclopropyl-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2-ylidene]-1-phenyl-1H-pyrazole-5-carboxamide 1,3,4-Thiadiazole 5-(methoxymethyl), cyclopropyl-pyrazole carboxamide C17H17N5O2S 355.4 Cyclopropyl group increases lipophilicity; phenyl-pyrazole may alter binding affinity
N-[(2E)-5-Cyclopropyl-1,3,4-thiadiazol-2-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide 1,3,4-Thiadiazole 5-cyclopropyl, thiazole-4-carboxamide C13H17N5OS2 323.44 Thiazole introduces additional sulfur atom; cyclopropyl reduces steric hindrance
(E)-N-(3-(2-Methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2-ylidene)-1-methyl-1H-pyrazole-5-carboxamide Benzo[d]thiazole 3-(2-methoxyethyl), 5,7-dimethyl, pyrazole carboxamide C17H20N4O2S 344.4 Benzo ring enhances π-π stacking; methoxyethyl improves solubility

Key Observations :

  • Thiadiazole vs.
  • Substituent Effects : The methoxymethyl group in the target compound may confer better solubility than the cyclopropyl group in , which is more hydrophobic.
  • Carboxamide Linkers : Pyrazine-2-carboxamide (target) vs. thiazole-4-carboxamide () alters electronic properties; pyrazine’s nitrogen-rich structure could enhance hydrogen bonding in target interactions.
Pharmacological Potential

While direct activity data for the target compound are absent, structural parallels to known bioactive molecules provide insights:

  • Antipsychotic Activity: highlights a phenothiazine-thiadiazole hybrid with antipsychotic properties, implying that the thiadiazole-pyrazine scaffold could interact with dopamine receptors .
  • Antimicrobial and Antitumor Effects : Thiadiazoles in –5 exhibit antimicrobial activity, suggesting the target compound might share similar mechanisms, such as enzyme inhibition via sulfur-metal interactions .
Physicochemical Properties
  • Solubility : The methoxymethyl group likely improves aqueous solubility compared to cyclopropyl or phenyl substituents in analogues .
  • Molecular Weight : At 355.4 g/mol, the target compound aligns with Lipinski’s rule (MW < 500), suggesting oral bioavailability .

Biological Activity

N-(3-{[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}-3-oxopropyl)pyrazine-2-carboxamide is a complex organic compound featuring a unique combination of a thiadiazole ring and a pyrazine moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antiviral research.

Chemical Structure and Properties

The molecular formula for this compound is C16H15N5O4SC_{16}H_{15}N_{5}O_{4}S, with a molecular weight of 373.4 g/mol. Its structure includes functional groups that are known to enhance biological activity, such as methoxy and carboxamide groups.

PropertyValue
Molecular FormulaC16H15N5O4S
Molecular Weight373.4 g/mol
CAS Number1246041-07-5

The biological activity of this compound is attributed to its interaction with various biological targets. The thiadiazole moiety is known for its ability to inhibit key enzymes involved in cellular processes, including DNA and RNA synthesis, which are crucial for cancer cell proliferation .

Anticancer Activity

Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, studies have shown that compounds containing the thiadiazole ring can inhibit the growth of various cancer cell lines by targeting specific pathways involved in tumorigenesis.

  • Case Study : A series of 1,3,4-thiadiazole derivatives were synthesized and tested against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines. These compounds demonstrated growth inhibition with IC50 values ranging from 0.12 to 22.1 µM depending on structural modifications .

Antimicrobial Activity

Compounds containing thiadiazole structures have also been reported to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

  • Research Findings : In vitro studies have shown that certain thiadiazole derivatives exhibit potent antimicrobial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .

Antiviral Activity

Preliminary studies suggest potential antiviral effects as well, particularly against viruses that exploit host cellular machinery for replication. The presence of the pyrazine moiety may enhance the binding affinity to viral targets.

Structure–Activity Relationship (SAR)

The biological efficacy of this compound can be influenced by various substituents on its core structure:

  • Electron-Drawing Groups : The introduction of electron-withdrawing groups like Cl or Br at specific positions has been shown to enhance antimicrobial activity.
  • Electron-Donating Groups : Conversely, electron-donating groups at the para position can increase anticancer and antioxidant potential .

Q & A

Q. What experimental controls are critical for ensuring reproducibility in synthesis?

  • Methodological Answer :
  • Negative Controls : Omit key reagents (e.g., carbodiimide) to confirm reaction necessity .
  • Internal Standards : Add deuterated analogs during MS to quantify yield .
  • Replicate Batches : Synthesize three independent batches to assess consistency in purity (>95%) and yield (±5% SD) .

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